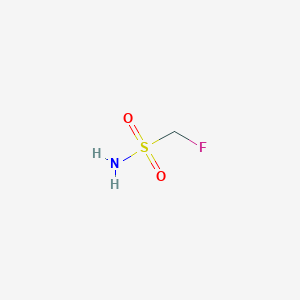
4-(4-Bromo-2-chlorobenzyl)morpholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives typically involves cyclization reactions, as seen in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which was obtained from a bromo-substituted propanone and ethanolamine . Similarly, 4-(2-Aminoethyl) morpholine derivatives were synthesized from 4-(2-aminoethyl)morpholine and arylsulfonyl chlorides, followed by a reaction with chlorobenzyl chloride or bromobenzyl bromide . These methods suggest that the synthesis of "4-(4-Bromo-2-chlorobenzyl)morpholine" could potentially involve a similar cyclization step followed by the introduction of the bromo- and chloro-substituted benzyl group.
Molecular Structure Analysis
The molecular structures of morpholine derivatives are often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined by X-ray single crystal determination, revealing a non-planar butadiene unit and a chair conformation of the morpholine ring . The dihedral angles and conformational details provide insight into the potential reactivity and interactions of the compound.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a bromo- and chloro-substituted benzyl group in "4-(4-Bromo-2-chlorobenzyl)morpholine" suggests that it could undergo reactions typical of haloarenes, such as nucleophilic aromatic substitution or coupling reactions. The morpholine moiety itself can be involved in reactions with electrophiles due to the presence of a lone pair of electrons on the nitrogen atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their substituents. For example, the compound 2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride exhibits intermolecular hydrogen bonding, which could affect its solubility and melting point . The presence of halogen atoms could also influence the compound's density, refractive index, and other physical properties. The biological evaluation of a morpholine derivative with a chlorosalicylic acid moiety showed good molluscicidal effect, indicating that "4-(4-Bromo-2-chlorobenzyl)morpholine" might also exhibit biological activity .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
A study by Ibiş et al. (2010) detailed the synthesis and crystal structure analysis of a compound closely related to "4-(4-Bromo-2-chlorobenzyl)morpholine", highlighting its potential for further chemical modification and application in materials science (Ibiş, Deniz, & Tuyun, 2010). The morpholine ring in this compound adopts a chair conformation, indicating its structural stability and potential for further functionalization.
Antibacterial Properties
Aziz‐ur‐Rehman et al. (2016) synthesized derivatives of 4-(2-aminoethyl)morpholine and tested their antibacterial activity. The study showed promising inhibitory action against gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman, Masih, Abbasi, Siddiqui, Hussain, & Rasool, 2016).
Catalysis
Singh et al. (2013) investigated N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, demonstrating their efficacy as catalysts in the Heck reaction. These findings point to the utility of morpholine derivatives in facilitating organic synthesis reactions, particularly in cross-coupling processes (Singh, Das, Prakash, & Singh, 2013).
Drug Discovery
Berry et al. (2014) identified a morpholine-based compound as a potent and selective antagonist of the D4 receptor, showing in vivo activity against cocaine-induced hyperlocomotion. This study underscores the potential of morpholine derivatives in the development of new therapeutic agents for treating disorders associated with dopamine dysregulation (Berry, Bubser, Jones, Hayes, Wepy, Locuson, Daniels, Lindsley, & Hopkins, 2014).
Eigenschaften
IUPAC Name |
4-[(4-bromo-2-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOOJSSSLWVXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Bromo-2-chlorophenyl)methyl]morpholine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)
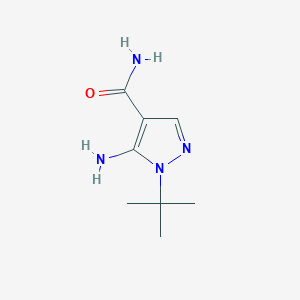

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
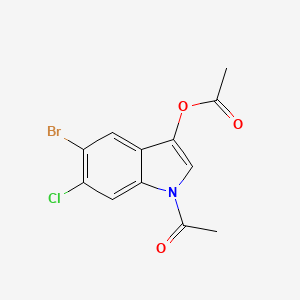

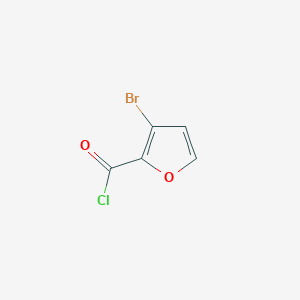
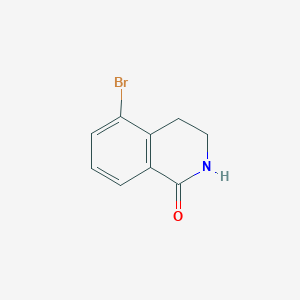
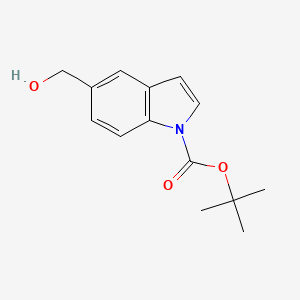
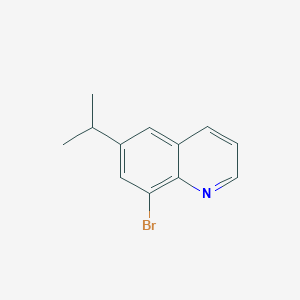

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
